methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-26-16(25)12-2-4-13(5-3-12)20-14(24)10-27-17-22-21-15(23(17)18)11-6-8-19-9-7-11/h2-9H,10,18H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUORFOJFDFVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine reacts with an appropriate nucleophile.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where a thiol reacts with a suitable electrophile.
Acylation Reaction: The acetamido group can be introduced through an acylation reaction, where an amine reacts with an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The sulfanyl (-S-) group and aromatic systems in this compound undergo redox transformations:
| Reaction Type | Reagents/Conditions | Product | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄ in acidic H₂O | Sulfoxide or sulfone derivatives | Controlled oxidation yields sulfoxides; excess oxidant forms sulfones. |
| Reduction | NaBH₄ or H₂/Pd-C | Thiol (-SH) derivatives | Reduction of the sulfanyl group generates thiols, altering nucleophilicity. |
Data Highlights :
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Sulfoxide formation occurs at 25–40°C in dichloromethane with 1.5 equiv KMnO₄ (yield: 65–72%).
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Catalytic hydrogenation (H₂, Pd/C) reduces the sulfanyl group to -SH with >90% selectivity.
Nucleophilic Substitution
The amino group (-NH₂) on the triazole ring participates in substitution reactions:
Mechanistic Insight :
The amino group acts as a soft nucleophile, reacting with electrophiles (e.g., acyl chlorides) under mild conditions (0–5°C) to prevent over-reaction.
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
Kinetic Data :
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Base-catalyzed hydrolysis follows pseudo-first-order kinetics with at 60°C.
Synthetic Pathways
The compound is synthesized via multi-step routes, as illustrated below:
Biological Activity and Reactivity
The compound’s triazole and pyridine moieties enable interactions with biological targets:
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Antifungal Activity : Inhibits ergosterol biosynthesis in Candida albicans (MIC: 8 µg/mL).
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Structure-Activity Relationship (SAR) :
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Sulfanyl group critical for binding to cytochrome P450 enzymes.
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Ester hydrolysis to carboxylic acid reduces toxicity in vitro.
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Stability and Degradation
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Thermal Stability : Decomposes at 220°C (DSC data).
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Photodegradation : Exposure to UV light (254 nm) results in 15% degradation over 48 hr.
Scientific Research Applications
Synthesis and Characterization
The synthesis of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves several steps:
- Formation of the Triazole Core : The initial step includes the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol through cyclization reactions involving hydrazine derivatives and appropriate thioketones.
- Acetamido Group Introduction : The acetamido group is introduced via a condensation reaction with an appropriate acetamide derivative.
- Methyl Ester Formation : Finally, the benzoate moiety is formed by esterification with methyl alcohol.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Research has demonstrated that compounds containing the triazole ring exhibit notable antimicrobial properties. Studies have shown that this compound displays significant activity against various bacterial strains and fungi.
For instance:
- Antibacterial Efficacy : The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results comparable to established antibiotics .
- Antifungal Properties : It has also shown effectiveness against Candida species, with minimum inhibitory concentrations (MIC) lower than those of traditional antifungal agents like fluconazole .
Potential Therapeutic Uses
The unique structural features of this compound suggest several therapeutic applications:
a. Antifungal Therapy
Given its efficacy against resistant strains of fungi, this compound could be developed into a new class of antifungals aimed at treating infections that are currently difficult to manage due to resistance .
b. Antibacterial Applications
With increasing antibiotic resistance globally, compounds like this compound may offer alternative treatment options for bacterial infections .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related triazole derivatives:
Mechanism of Action
The mechanism of action of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The triazole and pyridine rings can participate in π-π stacking interactions, while the amino and sulfanyl groups can form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Structural Comparison with Analogues
Core Triazole Modifications
The triazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogues include:
Table 1: Substituent Variations on the Triazole Core
Key Observations :
Acetamido-Bridge and Ester Modifications
The acetamido-thioether bridge and ester group (methyl vs. ethyl) influence solubility and metabolic stability:
Table 2: Acetamido Bridge and Ester Group Variations
Key Observations :
Antimicrobial and Anti-Inflammatory Activities
Derivatives with electron-withdrawing groups (EWGs) on the aryl ring (e.g., -NO₂, -Cl) show enhanced activity:
Key Observations :
Enzymatic Interactions
The acetamido bridge’s methylene group allows optimal interaction with tyrosinase and other enzymes. For example, elongation or rigidity in the bridge (e.g., ’s phenoxy group) reduces efficacy .
Biological Activity
Methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound with significant potential in medicinal chemistry. It features a unique structural arrangement that includes a triazole ring, a sulfanyl group, and an acetamide moiety. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.
Molecular Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 368.46 g/mol. Its synthesis often involves reagents such as hydrogen peroxide and lithium aluminum hydride to optimize yields and purity during transformations.
The biological activity of this compound is primarily attributed to its interaction with specific proteins involved in various biochemical pathways:
- Alpha-Synuclein Interaction : The compound has been shown to bind to alpha-synuclein (α-syn), a protein implicated in Parkinson's disease. This binding inhibits the aggregation of α-syn into amyloid fibrils, which is crucial for the pathogenesis of neurodegenerative disorders .
- Pharmacokinetics : Studies suggest that this compound can cross the blood-brain barrier, enabling it to exert effects within the central nervous system. It has demonstrated the ability to prevent bradykinesia induced by neurotoxins in animal models.
Antiviral Properties
Research indicates that derivatives of triazole compounds exhibit antiviral properties. For example, compounds similar to this compound have shown effectiveness against various viruses:
| Compound | Virus Target | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| 3ad | HSV-1 | 50 | 600 |
| 9aa | FCoV | Not specified | Not specified |
| 11c | CV-B4 | 4.5 | 17 |
These findings suggest that the compound may hold promise as an antiviral agent, particularly against herpes simplex virus and coronaviruses .
Anticancer Activity
The compound's structural components may also confer anticancer properties. In vitro studies have evaluated related triazole derivatives against human cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Relative Potency |
|---|---|---|---|
| 112c | HCT 116 | 4.363 | >50% |
| 112a | HCT 116 | Not specified | Moderate |
These results indicate potential for further exploration in cancer therapeutics .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that this compound reduced neurotoxicity in models of Parkinson's disease by modulating α-syn levels and preventing aggregation.
- Antiviral Screening : In a screening of various triazole compounds for antiviral activity, several derivatives exhibited significant inhibition of viral replication in cell cultures, indicating a promising avenue for drug development against viral infections .
- Anticancer Research : Recent investigations into the anticancer potential of triazole derivatives highlighted their ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future applications .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of methyl 4-(2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate, and how can reaction conditions be optimized?
The compound is synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with methyl 4-(2-chloroacetamido)benzoate under alkaline conditions. Key steps include:
- Dissolving the thiol precursor (e.g., 200 mg, 1.03 mmol) and NaOH (1.02 mmol) in methanol, followed by dropwise addition of the alkyl halide derivative .
- Optimizing reaction yield by controlling pH (alkaline medium), solvent polarity (methanol for solubility), and stoichiometry (1:1 molar ratio of thiol to alkylating agent) .
- Purification via column chromatography or recrystallization, with structural confirmation using ¹H-NMR and ¹³C-NMR to verify sulfanyl and acetamido linkages .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Characterization relies on:
Q. What experimental approaches are used to assess solubility and stability for formulation studies?
- Solubility: Tested in solvents of varying polarity (e.g., DMSO, water, ethanol) via UV-Vis spectroscopy at λmax 270–300 nm (aromatic absorption) .
- Stability:
- pH-dependent degradation studies (e.g., buffers at pH 1.2, 7.4, 9.0) monitored by HPLC over 24–72 hours .
- Thermogravimetric Analysis (TGA) to determine decomposition temperatures .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound, particularly in enzyme inhibition or receptor binding?
- Target Selection: Align with the compound’s triazole and pyridinyl motifs, which are known to interact with kinases or microbial enzymes .
- Assay Design:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., NADH-coupled reactions) with positive controls (e.g., known inhibitors) and IC50 calculations .
- Cellular Models: Select cell lines expressing target receptors (e.g., cancer lines for antiproliferative studies) and include vehicle controls (DMSO) to account for solvent effects .
- Data Validation: Replicate experiments in triplicate and apply ANOVA to assess significance .
Q. How should conflicting data on the compound’s bioactivity across studies be analyzed?
Q. What strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?
- Substituent Variation: Synthesize analogues with modifications to:
- Pharmacophore Mapping: Use docking simulations (e.g., AutoDock Vina) to identify critical binding residues in target proteins .
- Data Integration: Combine in vitro activity data with computational descriptors (e.g., logP, polar surface area) to build predictive models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
